molecular formula C17H19NO5S B2756640 (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide CAS No. 691370-39-5

(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide

Cat. No.: B2756640
CAS No.: 691370-39-5
M. Wt: 349.4
InChI Key: BBXNTQRDPXUZBG-LDADJPATSA-N
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Description

(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is an organic compound characterized by the presence of a benzylidene group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-phenylethanesulfonamide. This reaction is often carried out under basic conditions to facilitate the formation of the imine (Schiff base) linkage. A common procedure includes:

    Reactants: 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-phenylethanesulfonamide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. Additionally, the benzylidene moiety can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxybenzylidene)-2-phenylethanesulfonamide
  • N-(3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide
  • N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide

Uniqueness

(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Biological Activity

(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide is a compound of interest due to its potential biological activities. As a member of the chalcone family, it possesses an α,β-unsaturated ketone functionality, which is known to contribute to various pharmacological effects including anti-inflammatory, anti-cancer, and anti-microbial properties. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H21NO3S
  • Molecular Weight : 341.43 g/mol
  • IUPAC Name : this compound

The compound's structure features a sulfonamide group attached to a phenyl chain and a methoxy-substituted benzaldehyde moiety. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological responses. For instance, compounds in the chalcone family are known to affect multiple signaling pathways involved in inflammation and cancer progression.

1. Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. A study evaluating cytotoxic effects on human tumor cell lines demonstrated that related derivatives showed significant activity against leukemia cells, suggesting potential therapeutic applications in hematological malignancies .

2. Anti-Inflammatory Effects

Chalcones have been reported to exert anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be beneficial in managing conditions like arthritis and other inflammatory disorders .

3. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against various pathogens. Studies have shown that similar chalcone derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

StudyObjectiveFindings
Singh et al., 2014Evaluate cytotoxicityCompounds exhibited selective toxicity towards leukemia cells; IC50 values correlated with structural modifications .
Berthelette et al., 1997Assess anti-inflammatory effectsDemonstrated inhibition of COX enzymes by chalcone derivatives .
PMC9462231Investigate pharmacological propertiesIdentified significant anti-cancer activity in related indanone-chalcone compounds .

Properties

IUPAC Name

(NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-15-10-14(11-16(23-2)17(15)19)12-18-24(20,21)9-8-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXNTQRDPXUZBG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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